5-[(4-morpholino-3-nitrophenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
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Overview
Description
5-[(4-Morpholino-3-nitrophenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex organic compound with significant applications in various scientific fields. This compound features a morpholine ring, a nitrophenyl group, and a pyrimidinetrione core, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-morpholino-3-nitrophenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the condensation of 4-morpholino-3-nitrobenzaldehyde with barbituric acid. The reaction is carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
5-[(4-Morpholino-3-nitrophenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. The nitrophenyl group can interact with enzymes, inhibiting their activity. The morpholine ring can enhance the compound’s binding affinity to various receptors, while the pyrimidinetrione core can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- **5-[(4-Morpholino-3-nitrophenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- 4-Morpholino-3-nitrobenzaldehyde
- Barbituric acid derivatives
Uniqueness
This compound is unique due to its combination of a morpholine ring, nitrophenyl group, and pyrimidinetrione core. This combination provides a versatile scaffold for various chemical modifications and applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
5-[(4-morpholin-4-yl-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O6/c20-13-10(14(21)17-15(22)16-13)7-9-1-2-11(12(8-9)19(23)24)18-3-5-25-6-4-18/h1-2,7-8H,3-6H2,(H2,16,17,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOBRXMRTBQGHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C=C3C(=O)NC(=O)NC3=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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